molecular formula C32H34N4O7 B8103899 DBCO-NHCO-PEG2-maleimide

DBCO-NHCO-PEG2-maleimide

Cat. No.: B8103899
M. Wt: 586.6 g/mol
InChI Key: RNZYXLRPJHTQSV-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG2-maleimide: is a multifunctional compound widely used in the field of chemical biology and drug discovery. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a maleimide group. This compound is particularly valuable for its ability to facilitate bioconjugation reactions through strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol-maleimide reactions.

Synthetic Routes and Reaction Conditions:

  • Synthesis of this compound:

    • The compound is synthesized through a multi-step organic synthesis process.

    • The DBCO group is typically introduced via a cycloaddition reaction involving dibenzocyclooctyne and an appropriate azide-containing precursor.

    • The PEG linker is attached to the DBCO group through a series of reactions involving protection and deprotection steps to ensure the correct placement of the PEG chain.

    • The maleimide group is then introduced at the terminal end of the PEG chain through a reaction with maleic anhydride or a similar reagent.

Industrial Production Methods:

  • Industrial production of this compound involves scaling up the laboratory synthesis methods.

  • Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity.

  • Quality control measures, including chromatography and spectroscopy, are employed to verify the structure and purity of the final product.

Types of Reactions:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • This compound reacts with azide-functionalized molecules to form a stable triazole linkage.

    • This reaction does not require a copper catalyst, making it suitable for use in biological systems.

  • Thiol-Maleimide Reaction:

    • The maleimide group in this compound reacts specifically with thiol groups to form a stable thioether bond.

    • This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions:

  • For SPAAC, azide-functionalized molecules and a suitable solvent (e.g., dimethyl sulfoxide, DMSO) are used.

  • For thiol-maleimide reactions, thiol-containing compounds (e.g., cysteine residues in proteins) and a mild buffer solution are typically employed.

Major Products Formed:

  • Triazole-linked products: from SPAAC reactions.

  • Thioether-linked products: from thiol-maleimide reactions.

Chemistry:

  • This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.

  • It is also employed in the development of bioconjugation techniques for labeling and modifying biomolecules.

Biology:

  • The compound is used to study protein-protein interactions and protein labeling in biological research.

  • It facilitates the attachment of fluorescent tags or other probes to proteins for imaging and tracking purposes.

Medicine:

  • This compound is utilized in the development of targeted drug delivery systems.

  • It helps in the creation of antibody-drug conjugates (ADCs) for cancer therapy.

Industry:

  • The compound is used in the production of diagnostic reagents and therapeutic agents.

  • It is also employed in the development of biosensors and other analytical tools.

Mechanism:

  • SPAAC Reaction: The DBCO group in this compound reacts with azide groups in a strain-promoted manner to form a triazole ring.

  • Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent thioether bond.

Molecular Targets and Pathways:

  • The compound targets azide-functionalized molecules and thiol-containing biomolecules.

  • The reactions involve the formation of stable triazole and thioether linkages, which are crucial for bioconjugation applications.

Comparison with Similar Compounds

  • DBCO-PEG8-Maleimide: Contains a longer PEG linker, which may affect the flexibility and reactivity of the compound.

  • DBCO-Maleimide: Lacks the PEG spacer, making it more suitable for direct conjugation reactions.

Uniqueness:

  • DBCO-NHCO-PEG2-maleimide offers a balance between reactivity and solubility due to the presence of the PEG linker.

  • The compound's ability to undergo SPAAC reactions without a copper catalyst makes it particularly useful in biological systems.

Properties

IUPAC Name

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZYXLRPJHTQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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